molecular formula C8H9ClN2 B13904951 [1-(4-Chlorophenyl)ethylidene]hydrazine CAS No. 40137-41-5

[1-(4-Chlorophenyl)ethylidene]hydrazine

Cat. No.: B13904951
CAS No.: 40137-41-5
M. Wt: 168.62 g/mol
InChI Key: IGMHTADUHJUTSD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[1-(4-Chlorophenyl)ethylidene]hydrazine: is an organic compound with the molecular formula C8H9ClN2 It is characterized by the presence of a hydrazine group attached to an ethylidene moiety, which is further substituted with a 4-chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [1-(4-Chlorophenyl)ethylidene]hydrazine typically involves the reaction of 4-chlorobenzaldehyde with hydrazine hydrate . The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is heated for several hours, leading to the formation of the desired product, which can be isolated by filtration and purified by recrystallization .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This involves the use of continuous flow reactors and automated systems to ensure consistent product quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions: [1-(4-Chlorophenyl)ethylidene]hydrazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding azines or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into hydrazones or other reduced forms.

    Substitution: The hydrazine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under mild conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield azines, while reduction can produce hydrazones. Substitution reactions can lead to a variety of substituted hydrazine derivatives .

Scientific Research Applications

Chemistry: In chemistry, [1-(4-Chlorophenyl)ethylidene]hydrazine is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various heterocyclic compounds and pharmaceuticals.

Biology: The compound has potential applications in biological research, particularly in the study of enzyme inhibitors and receptor ligands. Its structural features make it a candidate for the development of bioactive molecules.

Medicine: In medicine, derivatives of this compound are explored for their potential therapeutic properties. These derivatives may exhibit antimicrobial, anticancer, or anti-inflammatory activities.

Industry: In the industrial sector, the compound is used in the production of dyes, agrochemicals, and other specialty chemicals. Its reactivity and versatility make it valuable for various manufacturing processes .

Mechanism of Action

The mechanism of action of [1-(4-Chlorophenyl)ethylidene]hydrazine involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on enzymes or receptors, leading to inhibition or modulation of their activity. The exact pathways and targets depend on the specific application and the structure of the derivative being studied .

Comparison with Similar Compounds

  • [1-(4-Bromophenyl)ethylidene]hydrazine
  • [1-(4-Methylphenyl)ethylidene]hydrazine
  • [1-(4-Nitrophenyl)ethylidene]hydrazine

Comparison: Compared to its analogs, [1-(4-Chlorophenyl)ethylidene]hydrazine is unique due to the presence of the chlorine atom, which can influence its reactivity and biological activity. The chlorine substituent can enhance the compound’s lipophilicity and electron-withdrawing properties, potentially leading to different pharmacokinetic and pharmacodynamic profiles .

Properties

IUPAC Name

1-(4-chlorophenyl)ethylidenehydrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClN2/c1-6(11-10)7-2-4-8(9)5-3-7/h2-5H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGMHTADUHJUTSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NN)C1=CC=C(C=C1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClN2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70960581
Record name [1-(4-Chlorophenyl)ethylidene]hydrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70960581
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.62 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40137-41-5
Record name [1-(4-Chlorophenyl)ethylidene]hydrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70960581
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.